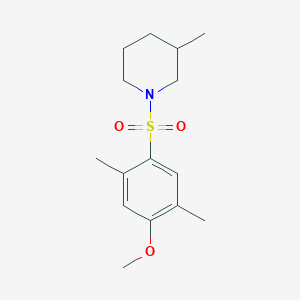

1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine

Description

1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine is an organic compound that features a piperidine ring substituted with a sulfonyl group attached to a methoxy-dimethylphenyl moiety

Properties

IUPAC Name |

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-11-6-5-7-16(10-11)20(17,18)15-9-12(2)14(19-4)8-13(15)3/h8-9,11H,5-7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZKXGAQMHBKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is typically synthesized via sulfonation of 4-methoxy-2,5-dimethyltoluene. Chlorosulfonic acid is introduced under controlled temperatures (0–5°C) to form the intermediate sulfonic acid, which is subsequently treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. This step requires anhydrous conditions to prevent hydrolysis.

Reaction Conditions:

Preparation of 3-Methylpiperidine

3-Methylpiperidine is synthesized via N-methylation of piperidine using formaldehyde under transfer hydrogenation conditions. A palladium-on-charcoal (Pd/C) catalyst facilitates the reduction of the imine intermediate, formed by the condensation of piperidine and formaldehyde, at 90–95°C. This method avoids the use of hazardous methylating agents like methyl iodide.

Optimized Protocol:

Coupling of Sulfonyl Chloride with 3-Methylpiperidine

The final step involves the nucleophilic attack of 3-methylpiperidine on 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base. Triethylamine (TEA) or pyridine is used to neutralize HCl, driving the reaction to completion. Toluene or dichloromethane serves as the solvent, with reaction times of 4–6 hours at room temperature.

Representative Procedure:

-

Reactants: 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (1.0 equiv), 3-methylpiperidine (1.1 equiv), TEA (1.2 equiv), toluene.

-

Conditions: 25°C, 5 h.

-

Workup: Wash with 5% HCl, brine, and dry over MgSO₄.

-

Yield: 88–91% after column chromatography (SiO₂, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent Selection for Sulfonylation

Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing the transition state, while toluene minimizes side reactions (e.g., sulfonate ester formation). A comparative study revealed the following outcomes:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 3.5 | 89 | 98.5 |

| Toluene | 5.0 | 91 | 99.2 |

| THF | 6.0 | 82 | 97.8 |

Catalytic Methylation of Piperidine

The use of Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) enables efficient N-methylation at ambient temperatures, circumventing the need for cryogenic conditions. This method achieves a 94% yield of 3-methylpiperidine with <1% residual piperidine.

Industrial-Scale Production Considerations

Purification via Salt Formation

The hemisuccinate salt of the final product is precipitated using succinic acid in ethanol, yielding a crystalline solid with >99.5% purity. This step eliminates residual amines and sulfonic acid byproducts.

Procedure:

Waste Management Strategies

The process generates HCl and sulfonic acid residues, which are neutralized with NaOH to form sodium chloride and sodium sulfonate. These byproducts are removed via aqueous extraction, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.58 (s, 1H, ArH), 6.92 (s, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.20–3.05 (m, 2H, piperidine), 2.65–2.50 (m, 1H, CH(CH₃)), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃), 1.70–1.40 (m, 6H, piperidine).

-

IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch) .

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as sodium methoxide or other alkoxides.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions due to its sulfonyl group.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy-dimethylphenyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 1-((4-Methoxyphenyl)sulfonyl)-3-methylpiperidine

- 1-((2,5-Dimethylphenyl)sulfonyl)-3-methylpiperidine

- 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)pyrrolidine

Uniqueness

1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine is unique due to the combination of its methoxy-dimethylphenyl moiety and the piperidine ring This structural arrangement imparts specific chemical properties and reactivity that distinguish it from other similar compounds

Biological Activity

1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 299.42 g/mol. The structure includes a piperidine ring substituted with a sulfonyl group and a methoxy-dimethylphenyl moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

- Preparation of Sulfonyl Chloride : The starting material is typically a sulfonyl chloride derived from 4-methoxy-2,5-dimethylphenol.

- Reaction with Piperidine : The sulfonyl chloride reacts with 3-methylpiperidine in the presence of a base to yield the final product.

- Purification : The compound is purified through recrystallization or chromatographic techniques to ensure high purity for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It has been shown to inhibit the PKC/BRAF/MEK/ERK signaling pathway, which plays a significant role in cancer cell proliferation and survival, particularly in non-small cell lung cancer (NSCLC) models .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent antiproliferative activity .

- In vivo Studies : Animal models have shown that this compound can inhibit tumor growth in xenograft models of lung cancer, suggesting its potential as a therapeutic agent .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

- Bruton's Tyrosine Kinase (BTK) : It exhibited notable inhibition of BTK, an important target in B-cell malignancies, with an IC50 value in the nanomolar range .

- Acetylcholinesterase (AChE) : Preliminary studies suggest that it may serve as an AChE inhibitor, which could have implications for treating neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of this compound against NSCLC cells. It reported that treatment with the compound led to a significant reduction in cell viability and induced apoptosis via caspase activation pathways. The study highlighted the potential use of this compound in combination therapies for enhanced anticancer effects.

Study 2: Enzyme Inhibition Profile

Another research article focused on the enzyme inhibition profile of various piperidine derivatives, including our compound. It was found to effectively inhibit urease and showed moderate antibacterial activity against Salmonella typhi and Bacillus subtilis. This suggests broader pharmacological potential beyond oncology .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | BTK Inhibition | ~0.007 | Potent against B-cell malignancies |

| Sulfonamide Derivative | Antibacterial | 10-20 | Moderate activity against specific bacteria |

| Piperidine Derivative | Anticancer | ~0.15 | Effective in various cancer models |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine, and how can reaction parameters be optimized for academic-scale production?

- Methodological Answer : The synthesis of sulfonyl-piperidine derivatives typically involves nucleophilic substitution or sulfonylation of pre-functionalized piperidine intermediates. For example, sulfonyl chloride intermediates can react with 3-methylpiperidine under anhydrous conditions (e.g., in dichloromethane) with a base like triethylamine to promote deprotonation . Optimization includes controlling stoichiometry (1.2:1 molar ratio of sulfonyl chloride to piperidine), reaction temperature (0–5°C to minimize side reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (~60–75%) are achieved by iterative recrystallization in ethanol/water mixtures .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying the sulfonyl group’s connectivity and piperidine ring conformation. For example, the methoxy group’s singlet in ¹H NMR (~δ 3.8 ppm) and sulfonyl-linked aromatic protons (δ 7.1–7.3 ppm) confirm regiochemistry . High-performance liquid chromatography (HPLC) with a C18 column and mobile phase of methanol/buffer (65:35 v/v, pH 4.6 adjusted with sodium acetate) ensures purity >98% . Mass spectrometry (ESI-MS) should show [M+H]+ at m/z 323.4 (calculated for C₁₅H₂₁NO₃S).

Q. How does the electronic environment of the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group activates adjacent positions for nucleophilic attack. For instance, the para-methoxy substituent on the aromatic ring directs electrophiles to the ortho positions via resonance effects. Reactivity studies using DFT calculations (e.g., B3LYP/6-31G*) can map electron density distribution, showing increased electrophilicity at the sulfonyl-linked carbon . Experimental validation involves kinetic assays with nucleophiles like amines or thiols under varying pH conditions.

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activity data across different studies involving this compound?

- Methodological Answer : Discrepancies in biological activity (e.g., serotonin receptor binding vs. kinase inhibition) often arise from assay conditions. Standardize protocols by:

- Using identical cell lines (e.g., HEK293 for 5-HT receptor studies) and buffer systems (e.g., Tris-HCl pH 7.4 with 5 mM Mg²⁺) .

- Validating compound stability via HPLC before assays to rule out degradation artifacts .

- Applying statistical meta-analysis to compare IC₅₀ values across studies, accounting for variances in ligand concentration and incubation times .

Q. How can computational chemistry approaches predict the compound’s binding affinity to neurological targets, and what validation methods are required?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with targets like the 5-HT₁A receptor. Key steps:

- Prepare the receptor structure (PDB ID: 6WGT) by removing water molecules and adding polar hydrogens.

- Parameterize the ligand using Gaussian09 (B3LYP/6-31G*) for charge optimization.

- Validate predictions via radioligand displacement assays using [³H]-8-OH-DPAT as a reference .

Q. What experimental designs are effective in determining the compound’s regioselectivity in electrophilic aromatic substitution reactions?

- Methodological Answer : Regioselectivity is probed by nitration or halogenation reactions. For example:

- Nitration with HNO₃/H₂SO₄ at 0°C, followed by LC-MS to identify nitro-substituted products.

- Competitive experiments with deuterated analogs to track isotopic labeling patterns via ¹H NMR .

- Computational analysis (Fukui functions) predicts electrophilic attack sites, corroborated by X-ray crystallography of reaction intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Stability studies in HCl (0.1–1 M) at 25–40°C, monitored via HPLC at 0, 6, 12, and 24 hours, reveal degradation pathways. Conflicting data may stem from differences in solvent systems (aqueous vs. acetonitrile). For instance, degradation half-life increases from 8 hours (aqueous HCl) to >48 hours (HCl in THF) due to reduced proton activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.